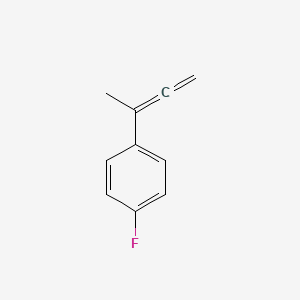

1-(Buta-2,3-dien-2-yl)-4-fluorobenzene

Description

Contextualization within Aryl Allene (B1206475) Chemistry and Organofluorine Compounds

Aryl allenes are a prominent class of allenes that have found extensive use as versatile building blocks in the synthesis of complex organic molecules. The aryl substituent can participate in various transformations and modulate the reactivity of the allene moiety. The field of organofluorine chemistry, which studies compounds containing a carbon-fluorine bond, has grown immensely due to the unique properties imparted by fluorine. acs.orgnih.gov The incorporation of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties, including thermal stability, lipophilicity, and metabolic stability. acs.orgnih.gov

1-(Buta-2,3-dien-2-yl)-4-fluorobenzene is a noteworthy example that merges these two fields. Organofluorine compounds are almost exclusively synthetic, as naturally occurring examples are rare. The synthesis of such molecules requires specific methods for introducing the carbon-fluorine bond.

Significance in Modern Organic Synthesis and Catalysis

The development of synthetic methods for allenes is a key area of research in organic chemistry. nih.gov Palladium- and copper-catalyzed reactions are among the most powerful tools for constructing allene frameworks, including tri- and tetrasubstituted allenes. nih.govnih.gov The synthesis of tetrasubstituted allenes, in particular, can be challenging, and various catalytic systems have been developed to achieve this with high efficiency and selectivity. researchgate.net These methods often involve the cross-coupling of various precursors. researchgate.net

The unique structure of allenes makes them valuable intermediates in the synthesis of a wide range of organic compounds. nih.gov For instance, the orthogonal π-systems of allenes allow for selective reactions at either double bond. The presence of a fluorine atom on the aromatic ring of 1-(Buta-2,3-dien-2-yl)-4-fluorobenzene can influence the regioselectivity of these reactions and provides a handle for further transformations, such as cross-coupling reactions.

Overview of Allene Reactivity and Fluorine Substitution Effects

Allenes are known to undergo a variety of addition reactions. nih.gov The central sp-hybridized carbon and the two terminal sp2-hybridized carbons create a unique electronic structure that allows allenes to act as either electrophiles or nucleophiles. nih.gov They can participate in cycloaddition reactions, such as the Diels-Alder reaction, where one of the double bonds acts as a dienophile. nih.gov

The introduction of a fluorine atom can have a significant impact on the reactivity of an allene. Fluorine is the most electronegative element, and its presence can alter the electron distribution within the molecule. This can affect the stability of the allene and the regioselectivity of its reactions. For example, the fluorination of allenes has been shown to influence their reactivity in Diels-Alder reactions. Furthermore, the carbon-fluorine bond is the strongest single bond to carbon, which can enhance the thermal stability of the molecule. organic-chemistry.org

Chemical Data of 1-(Buta-2,3-dien-2-yl)-4-fluorobenzene

The following table summarizes key chemical data for 1-(Buta-2,3-dien-2-yl)-4-fluorobenzene.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉F | U.S. EPA researchgate.net |

| Average Mass | 148.18 g/mol | U.S. EPA researchgate.net |

| Monoisotopic Mass | 148.068828 g/mol | U.S. EPA researchgate.net |

Structure

3D Structure

Properties

CAS No. |

221312-24-9 |

|---|---|

Molecular Formula |

C10H9F |

Molecular Weight |

148.18 g/mol |

InChI |

InChI=1S/C10H9F/c1-3-8(2)9-4-6-10(11)7-5-9/h4-7H,1H2,2H3 |

InChI Key |

KYTUTKUVSBTLFG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C=C)C1=CC=C(C=C1)F |

Origin of Product |

United States |

Synthetic Methodologies for 1 Buta 2,3 Dien 2 Yl 4 Fluorobenzene and Analogous Structures

Established Procedures for Aryl Allene (B1206475) Synthesis

Established methods for the synthesis of aryl allenes often rely on the transformation of readily available starting materials through well-understood reaction mechanisms. These procedures provide reliable access to a range of substituted allenes.

Approaches Utilizing Organometallic Reagents for Allene Formation

Organometallic reagents are powerful tools in organic synthesis, and their application in the formation of allenes is well-documented. acs.org These methods typically involve the reaction of an organometallic nucleophile with a suitable electrophilic partner. For the synthesis of aryl allenes, this can involve the coupling of an organometallic species derived from an aryl halide with an appropriate allene precursor.

The use of organoalkali-metal compounds, generated from organic halides, represents an early approach to forming carbon-carbon bonds. acs.org In the context of allene synthesis, organolithium or Grignard reagents can be reacted with propargylic electrophiles. For instance, the reaction of a Grignard reagent with a propargylic bromide, catalyzed by a nickel complex, provides a convenient route to terminal allenes. organic-chemistry.org To synthesize a tetrasubstituted allene like 1-(buta-2,3-dien-2-yl)-4-fluorobenzene, a potential strategy could involve the reaction of a 4-fluorophenyl organometallic reagent with a suitably substituted propargylic species.

The versatility of organometallic reagents is further highlighted by the use of organotitanium compounds. Treatment of 1,1-dichloroalk-1-enes with a titanium complex generates organotitanium species that can react with aldehydes and ketones to furnish allenes. organic-chemistry.org This method offers an alternative pathway to allene structures.

Methods Derived from Propargyl Alcohols and Related Precursors

Propargyl alcohols are readily accessible and serve as versatile precursors for the synthesis of allenes. rsc.orgacs.org The direct transformation of propargylic alcohols into allenes has garnered significant attention from organic chemists. rsc.org These transformations can be categorized based on the reaction type, including transition metal-catalyzed reactions, reactions proceeding through carbocation intermediates, and metal hydride or base-mediated processes. rsc.org

One notable method is the Myers allene synthesis, which converts a propargyl alcohol into an allene via an arenesulfonylhydrazine intermediate. wikipedia.org This three-step process involves a Mitsunobu reaction, followed by the elimination of arylsulfinic acid to form a diazene, which then extrudes nitrogen to yield the allene. wikipedia.org A key advantage of this method is its stereospecificity, where the chirality of the propargyl alcohol dictates the chirality of the resulting allene. wikipedia.org

Furthermore, the direct reduction of propargylic alcohols can also lead to allenes. The use of Schwartz's reagent (Cp2Zr(H)Cl) to react with the zinc or magnesium alkoxides of propargylic alcohols provides a method for synthesizing dialkyl-, alkyl-aryl-, and diaryl-allenes in good yield and high optical purity. nih.gov This approach is notable for its stereospecificity, achieving a direct SN2' addition of a hydride to the propargylic alcohol. nih.gov

Catalytic Strategies in Allene Synthesis

Catalytic methods, particularly those employing transition metals, have revolutionized the synthesis of allenes, offering high efficiency, selectivity, and functional group tolerance.

Palladium-Catalyzed Routes to Substituted Allenes

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in the formation of allenes is extensive. researchgate.netacs.orgorganic-chemistry.orgacs.org Palladium-catalyzed cross-coupling reactions provide a powerful means to construct the aryl-allene bond. A variety of aryl and vinylic halides can react with substituted allenes in the presence of a palladium catalyst to produce dienes, demonstrating the versatility of palladium in activating these substrates. organic-chemistry.org

One innovative approach involves a palladium-catalyzed cross-coupling of 2,2-diarylvinyl bromides and diazo compounds, where a β-vinylic hydrogen elimination from an allylic palladium intermediate is the key step in allene formation. researchgate.net This method highlights the potential for discovering new organic transformations through a deep understanding of reaction mechanisms. researchgate.net

Palladium-catalyzed carboetherification of β,γ-unsaturated ketoximes with propargylic acetates has also been demonstrated as a highly efficient method for incorporating an allene moiety into various molecular scaffolds. acs.orgacs.org This strategy exhibits a broad substrate scope and good functional group tolerance. acs.orgacs.org Additionally, the palladium-catalyzed reaction of propargyl acetates with organoaluminum reagents can produce tri- or tetrasubstituted allenes with high regioselectivity. organic-chemistry.org

Table 1: Examples of Palladium-Catalyzed Allene Synthesis

| Reactants | Catalyst System | Product Type | Key Features | Reference |

|---|---|---|---|---|

| 2,2-Diarylvinyl bromides and diazo compounds | Palladium catalyst | Aryl allenes | Involves β-vinylic hydrogen elimination from an allylic palladium intermediate. | researchgate.net |

| β,γ-Unsaturated ketoximes and propargylic acetates | Palladium catalyst | Allene-containing isoxazolines | Broad substrate scope and good functional group tolerance. | acs.orgacs.org |

| Aryl/vinylic halides and substituted allenes | Pd(dba)2 / K2CO3 | 1,3-Dienes | Aryl bromides are more effective than iodides or chlorides. | organic-chemistry.org |

| Propargyl acetates and organoaluminum reagents | Pd(PPh3)2Cl2/Ph3P | Tri- or tetrasubstituted allenes | High regioselectivity. | organic-chemistry.org |

Exploration of Chemo- and Regioselective Synthesis for Aryl Allenes

Achieving high levels of chemo- and regioselectivity is a critical challenge in the synthesis of complex molecules like substituted aryl allenes. The development of selective synthetic methods is paramount for controlling the outcome of reactions and avoiding the formation of unwanted isomers. nih.gov

In the context of aryl allene synthesis, regioselectivity often pertains to the position of the aryl group on the allene backbone. For instance, in the hydroalkoxylation of aryl allenes catalyzed by gold(I) complexes, high regio- and stereoselectivity can be achieved to furnish allylic ethers. organic-chemistry.org This highlights the importance of the catalyst system in directing the reaction to the desired product.

Photoredox and copper dual catalysis has been employed for the 1,4-arylcyanation of 1,3-enynes, affording tetrasubstituted allenes with high chemo- and regioselectivity. acs.org This method demonstrates the power of combining different catalytic modes to achieve selective transformations under mild conditions. acs.org The choice of catalyst and reaction conditions can be fine-tuned to control the regioselectivity of the reaction, as demonstrated in the palladium-catalyzed alkenyl C(sp²)–H activation/ring expansion cascade, where the electronic nature of the substrate and the catalytic system synergistically dictate the outcome. acs.org

Iron-catalyzed regioselective addition of triazoles to tertiary propargyl alcohols also provides a route to allene-triazole derivatives with good to excellent yields, showcasing the potential of earth-abundant metals in selective catalysis. rsc.org

Chemical Reactivity and Transformative Processes of 1 Buta 2,3 Dien 2 Yl 4 Fluorobenzene

Cycloaddition Reactions

Pericyclic reactions, which proceed through a concerted cyclic transition state, are fundamental transformations in organic synthesis. libretexts.org The allene (B1206475) functionality within 1-(buta-2,3-dien-2-yl)-4-fluorobenzene is a willing participant in various cycloaddition reactions, including Diels-Alder and other pericyclic processes. acs.orgorganicchemistrydata.org These reactions are highly stereoselective and provide efficient routes to complex cyclic structures. libretexts.org

Lewis Acid-Catalyzed Diels-Alder Cycloadditions Involving the Allene Moiety

The Diels-Alder reaction, a [4+2] cycloaddition, typically involves a conjugated diene and a dienophile to form a six-membered ring. libretexts.orgacs.org Allenes can serve as dienophiles in these reactions. The reactivity and selectivity of Diels-Alder reactions can be significantly enhanced by the use of Lewis acid catalysts. nih.gov Lewis acids, such as aluminum trichloride (B1173362) (AlCl₃), function by coordinating to the dienophile, thereby lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the reaction rate. nih.gov

In the context of 1-(buta-2,3-dien-2-yl)-4-fluorobenzene, one of the double bonds of the allene moiety acts as the dienophile. Theoretical studies on similar systems have shown that the cycloaddition process can be asynchronous, meaning the two new sigma bonds are not formed simultaneously. nih.gov The presence of a Lewis acid catalyst not only facilitates the cycloaddition but can also enhance the endo selectivity of the reaction. nih.gov While specific studies on 1-(buta-2,3-dien-2-yl)-4-fluorobenzene are not detailed in the provided results, the principles of Lewis acid catalysis in Diels-Alder reactions are well-established for a variety of dienes and dienophiles. nih.govrsc.org

Investigation of Other Pericyclic Reactions (e.g., [2+2], [3+2], [4+2] Cycloadditions)

Beyond the Diels-Alder reaction, the allene system is susceptible to other modes of cycloaddition. acs.org These reactions are classified based on the number of π-electrons contributed by each component. youtube.com

[2+2] Cycloadditions: These reactions involve the combination of two two-π-electron systems to form a four-membered ring. youtube.com In reactions of allenes with dienes, [2+2] cycloaddition can be a competing pathway to the [4+2] Diels-Alder reaction, sometimes leading to the formation of vinylcyclobutane intermediates. acs.org

[3+2] Cycloadditions: These reactions, also known as 1,3-dipolar cycloadditions, involve a three-atom, four-π-electron component (a 1,3-dipole) and a two-π-electron component (a dipolarophile) to form a five-membered ring. The allene in 1-(buta-2,3-dien-2-yl)-4-fluorobenzene can act as the dipolarophile. Lewis acid catalysis can also be employed to promote formal [3+2] cycloadditions, for instance, in reactions involving bicyclobutanes and ketenes. nih.gov

[4+2] Cycloadditions: This is the general classification for Diels-Alder reactions. youtube.com As discussed, the allene acts as the two-π-electron component. Computational studies on the reaction of allene with butadiene indicate that the reaction can proceed through either a concerted mechanism or a stepwise pathway involving a diradical intermediate, which can then cyclize to form either the [4+2] or a [2+2] adduct. acs.org

The specific pathway followed in a pericyclic reaction depends on factors such as the structure of the reactants, the number of electrons involved, and the reaction conditions (thermal or photochemical). libretexts.org

Transition Metal-Catalyzed Functionalizations

Transition metal catalysis provides powerful tools for the selective functionalization of unsaturated systems like allenes. Palladium, in particular, has been extensively used to catalyze a variety of transformations involving allene substrates, leading to the formation of complex and valuable molecules. acs.org

Palladium-Catalyzed Transformations

Palladium catalysts exhibit a remarkable ability to orchestrate the reaction of allenes with various coupling partners. These processes often involve the formation of key intermediates such as π-allylpalladium complexes, which can then undergo further reactions. acs.orgorganic-chemistry.org

A significant advancement in allene chemistry is the development of palladium-catalyzed enantioselective diboration. This reaction introduces two boron moieties across one of the double bonds of the allene, creating chiral boronic esters which are versatile synthetic building blocks. nih.govrsc.org For 1,1-disubstituted allenes like 1-(buta-2,3-dien-2-yl)-4-fluorobenzene, this reaction provides access to a chiral tertiary boronic ester. nih.gov

The reaction typically employs a palladium catalyst in conjunction with a chiral ligand. The P-chiral monophosphorus ligand, BI-DIME, has proven to be highly effective, leading to excellent yields and enantioselectivities (ee's). nih.govrsc.org The reaction demonstrates broad substrate scope and functional group compatibility. nih.gov Mechanistic studies, including isotopic labeling, kinetic analysis, and computational experiments, suggest a catalytic cycle that begins with the rate-determining oxidative addition of the diboron (B99234) reagent (like bis(pinacolato)diboron) to the palladium(0) catalyst. organic-chemistry.orgacs.org This is followed by the insertion of the allene, which likely occurs via coordination of the more accessible terminal double bond, leading to a π-allyl palladium complex in a concerted fashion. organic-chemistry.orgacs.org

Table 1: Representative Data for Pd-Catalyzed Enantioselective Diboration of 1,1-Disubstituted Allenes Data synthesized from studies on similar 1,1-disubstituted allenes.

| Substrate | Pd Catalyst Loading (mol%) | Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

| Aryl-substituted allene | 0.2 - 1.0 | BI-DIME | High | >90 |

| Alkyl-substituted allene | 0.5 - 1.0 | Chiral Phosphoramidite | High | 86 - 92 nih.gov |

This table is illustrative and based on findings for the class of 1,1-disubstituted allenes.

Palladium catalysts can mediate the reaction of allenes with carbene precursors, such as diazo compounds. nih.gov A plausible mechanism for the cross-coupling of vinyl halides with diazo compounds involves the initial oxidative addition of the halide to a Pd(0) species. nih.gov The resulting Pd(II) complex then reacts with the diazo compound to form a palladium carbene intermediate. nih.govrsc.org

A key step in the transformation of allene substrates is the subsequent migratory insertion of the carbene into a palladium-carbon bond. nih.govnih.gov In the context of a pre-formed allenyl-palladium species, carbene insertion would lead to a more complex π-allylpalladium intermediate. Alternatively, in a three-component coupling involving a vinyl halide, a diazo compound, and an amine, the mechanism is thought to involve the formation of a palladium carbene which then undergoes migration of the vinyl group to the carbene ligand. nih.gov This forms an η¹-allylpalladium species that rearranges to an η³-allylpalladium intermediate, which can be trapped by a nucleophile. nih.gov

Kinetic studies and theoretical calculations have been employed to elucidate these mechanisms. rsc.org For instance, Variable Time Normalisation Analysis (VTNA) has revealed details about the reaction order with respect to the catalyst, ligand, and substrates, suggesting that carbene formation can be the rate-determining step. rsc.org Theoretical investigations point to carbene insertion as the selectivity-determining step in certain cross-coupling reactions. rsc.org

Nickel-Catalyzed Processes

Nickel catalysis has emerged as a powerful tool for the functionalization of allenes, offering high efficiency and control over selectivity. nih.gov For aryl-substituted allenes like 1-(buta-2,3-dien-2-yl)-4-fluorobenzene, nickel-catalyzed reactions provide pathways to valuable molecular architectures.

Hydrofunctionalization reactions represent an atom-economical method to introduce new functional groups across the double bonds of the allene. Nickel catalysts are particularly effective in promoting these transformations.

Hydrocyanation : The nickel-catalyzed addition of hydrogen cyanide (HCN) across the allene is a significant transformation. For 1,1-disubstituted allenes, this reaction can be challenging due to issues of regioselectivity. beilstein-journals.org However, specific nickel(0)/ligand systems have been developed that facilitate the highly regioselective hydrocyanation of terminal allenes to produce branched allylic nitriles. uni-freiburg.de Studies on various aryl-substituted allenes, including those with electron-donating or electron-withdrawing groups like fluoro, chloro, or methoxy, have shown that these substrates are compatible with the reaction conditions, producing nitriles in high yields (88–93%). beilstein-journals.org These methods often utilize acetone (B3395972) cyanohydrin or TMSCN/MeOH as an in-situ source of HCN. beilstein-journals.org The reaction typically leads to the formation of β,γ-unsaturated nitriles with α-all-carbon quaternary centers. beilstein-journals.orgrsc.org

Hydroarylation : The intermolecular hydroarylation of allenes using nickel catalysts provides a direct route to form C-C bonds, creating complex allylic structures. researchgate.net While research on the direct hydroarylation of 1-(buta-2,3-dien-2-yl)-4-fluorobenzene is specific, related systems have been extensively studied. For instance, nickel complexes have been used to catalyze the hydroarylation of 1,3-dienes with aryl boronates, yielding functionalized arenes. nih.gov A related one-pot strategy involves the palladium-catalyzed hydrosilylation of an allene, followed by a cross-coupling reaction with an aryl iodide, effectively achieving hydroarylation. acs.org

Hydroalkoxylation : The addition of alcohols across the allene moiety (hydroalkoxylation) can be achieved using nickel catalysis. While gold-catalyzed hydroalkoxylation of aryl allenes is also known, organic-chemistry.org nickel-based systems have been developed for the enantioselective hydroalkoxylation of related 1,3-dienes. acs.org These reactions convert the diene into valuable allylic ethers, tolerating a wide variety of alcohols and functional groups on the substrate. acs.org

| Reaction Type | Catalyst System | Substrate Type | Product Type | Key Findings | Reference |

|---|---|---|---|---|---|

| Hydrocyanation | Ni(0)/Biphephos or Ni(0)/TADDOL-based bisphosphite | Aryl-substituted allenes (including fluoro-substituted) | Branched quaternary allylic nitriles | High yields (up to 96%) and regioselectivity for the branched product. | beilstein-journals.orguni-freiburg.de |

| Hydroarylation | Monodentate phosphoramidite-Ni complex | 1,3-Dienes and Aryl boronates | Enantioenriched functionalized arenes | Yields up to 96% with high enantioselectivity (99:1 er). | nih.gov |

| Hydroalkoxylation | Ni(cod)₂ / Chiral Ligand (L5) | Aryl-substituted 1,3-dienes | Chiral allylic ethers | Good yields (66-94%) and high enantioselectivities (up to 96:4 er). | acs.org |

Controlling regioselectivity and stereoselectivity is a central challenge in allene chemistry due to the presence of two potential reaction sites (the two π-bonds). rsc.orgrsc.orgrsc.orgnih.gov

Regioselectivity : In nickel-catalyzed hydrocyanation of 1,1-disubstituted allenes, the reaction overwhelmingly favors the formation of the branched isomer, where the cyanide group adds to the internal carbon of the more substituted double bond, leading to the creation of a quaternary carbon center. beilstein-journals.orguni-freiburg.de Similarly, the nickel-catalyzed 1,4-hydroboration of 1,3-dienes shows high regioselectivity, with the boryl group adding to the less hindered carbon. organic-chemistry.org The choice of ligand and substrate structure significantly influences which of the two orthogonal π-systems of the allene reacts. beilstein-journals.org

Stereoselectivity : The stereochemical outcome of these reactions is highly dependent on the chiral ligands employed in the catalytic system. For instance, in the hydrocyanation of 1,1-disubstituted allenes, TADDOL-based bisphosphite ligands have been used to achieve high enantioselectivity. uni-freiburg.de In the hydrosilylation of 1,1-disubstituted allenes, the stereoselectivity can be precisely controlled by the choice of phosphine (B1218219) ligand; phenyl dibenzophosphole favors the formation of (Z)-allylsilanes, whereas the bulkier tricyclohexylphosphine (B42057) ligand leads to the (E)-allylsilane product. rsc.orgrsc.orgrsc.orgnih.gov This control is attributed to the modulation of steric effects and non-covalent interactions induced by the ligand. rsc.orgrsc.orgrsc.orgnih.gov

| Ligand | Predominant Product Isomer | Rationale | Reference |

|---|---|---|---|

| Phenyl dibenzophosphole | (Z)-allylsilane | Ligand-induced steric and non-covalent interactions favor Z-selectivity. | rsc.orgrsc.org |

| Tricyclohexylphosphine (PCy₃) | (E)-allylsilane | Bulky ligand favors the formation of the thermodynamically more stable E-isomer. | rsc.orgrsc.org |

Rhodium-Catalyzed Reactions (e.g., Cycloadditions, Hydroamination)

Rhodium catalysts offer complementary reactivity to nickel, enabling a different set of transformations for allenes and related unsaturated systems.

Cycloadditions : Rhodium catalysts are highly effective in mediating various cycloaddition reactions. These include [2+2+1], [4+1], and 1,3-dipolar cycloadditions, which are powerful methods for constructing five-membered rings. titech.ac.jpresearchgate.netnih.gov For example, Rh(I) catalysts have been used in enantioselective intermolecular [2+2+1] cycloadditions of alkenes and alkynes to form chiral cyclopentene (B43876) derivatives. titech.ac.jp The mechanism often involves the formation of a rhodacyclopentene intermediate, which then reacts further to generate the final product. titech.ac.jp

Hydroamination : The addition of an N-H bond across a C-C multiple bond, or hydroamination, is another important transformation catalyzed by rhodium. nih.gov Rhodium-catalyzed intramolecular hydroamination of allenes provides access to nitrogen-containing heterocycles. researchgate.net In intermolecular reactions with 1,3-dienes, rhodium catalysts, when tuned with specific ligands (e.g., rac-BINAP) and acid additives, can achieve anti-Markovnikov selectivity to generate homoallylic amines. acs.org Asymmetric variants using chiral BIPHEP-type ligands have been developed to produce enantioenriched 1,2-diamines from allylamines. nih.gov

Electrophilic and Nucleophilic Addition Reactions to the Allene System

The dual unsaturated nature of the allene in 1-(buta-2,3-dien-2-yl)-4-fluorobenzene allows it to react with both electrophiles and nucleophiles.

Electrophilic Addition : Allenes readily undergo addition reactions with electrophiles. researchgate.net The regioselectivity of this addition depends on the substitution pattern of the allene and the nature of the electrophile. In the case of radical additions, such as with a chlorine radical, the attack typically occurs at the central carbon (C2) of the allene system to form a more stable allylic radical intermediate. nih.gov

Nucleophilic Addition : The central carbon of the allene system has a higher s-orbital character and is relatively electron-deficient, making it the preferred site for nucleophilic attack. researchgate.netbohrium.com This reactivity is fundamental to many transition-metal-catalyzed processes where an organometallic nucleophile is generated in situ. The nucleophile adds to the central carbon, forming a π-allyl-metal intermediate that can be trapped by an electrophile. bohrium.com

Isomerization Pathways and their Catalytic Control

Allenes can undergo isomerization to form more stable conjugated dienes or alkynes. nih.gov This process can be controlled and directed through catalysis.

The isomerization of allenes can be a competing side reaction in many catalytic processes. For instance, in some ruthenium-catalyzed reactions, an initial alkyne-to-allene isomerization is a key mechanistic step before subsequent transformations occur. nih.gov The isomerization of the allene itself to a 1,3-diene can also be observed. nih.gov

Catalytic control over isomerization is crucial for synthetic utility. While many catalysts promote isomerization to the thermodynamically most stable product, specialized catalytic systems have been developed to achieve kinetic control or even contra-thermodynamic isomerization. sdsu.edumit.edusdsu.edu For example, dual catalyst systems under photochemical irradiation have been reported to convert internal, conjugated alkenes into less stable terminal alkenes, a process that proceeds through a distinct radical-based mechanism. mit.edu Such strategies for controlling the position of the double bonds are critical for harnessing the full synthetic potential of substrates like 1-(buta-2,3-dien-2-yl)-4-fluorobenzene.

Advanced Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of an organic molecule, as well as the chemical environment of specific nuclei such as fluorine-19.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 1-(Buta-2,3-dien-2-yl)-4-fluorobenzene, the ¹H NMR spectrum is expected to show distinct signals for the aromatic and allenic protons.

The protons on the fluorinated benzene (B151609) ring typically appear as complex multiplets due to proton-proton and proton-fluorine couplings. The protons ortho to the fluorine atom are expected to show a doublet of doublets pattern due to coupling with the adjacent meta protons and the fluorine atom. The protons meta to the fluorine atom would also exhibit a doublet of doublets.

The allenic protons are particularly characteristic. The terminal methylene (B1212753) protons (=CH₂) of the buta-2,3-dienyl group are expected to appear as a singlet or a narrow multiplet. The chemical shift of these protons in similar structures is often observed around 5.0-5.5 ppm. For comparison, in related phenylallene derivatives, the terminal allenic protons can exhibit characteristic coupling patterns. rsc.org

Table 1: Predicted ¹H NMR Data for 1-(Buta-2,3-dien-2-yl)-4-fluorobenzene

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic (ortho to F) | 7.00 - 7.20 | dd | J(H-H) ≈ 8.5, J(H-F) ≈ 8.5 |

| Aromatic (meta to F) | 7.30 - 7.50 | dd | J(H-H) ≈ 8.5, J(H-F) ≈ 5.5 |

| Allenic (=CH₂) | 5.10 - 5.30 | t | J(H-H) ≈ 3.0 |

Note: The predicted data is based on the analysis of similar compounds and general principles of NMR spectroscopy.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The spectrum for 1-(Buta-2,3-dien-2-yl)-4-fluorobenzene would display distinct signals for the aromatic and allenic carbons.

The most characteristic signal in the ¹³C NMR spectrum of an allene (B1206475) is that of the central sp-hybridized carbon (C=C=C), which typically appears at a very downfield chemical shift, often in the range of 200-210 ppm. The terminal sp²-hybridized carbons of the allene group are expected to resonate at a more upfield region, typically between 75 and 95 ppm.

The aromatic carbons will show signals in the typical aromatic region (110-165 ppm). The carbon atom directly bonded to the fluorine atom (C-F) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), and its chemical shift will be significantly influenced by the high electronegativity of fluorine, appearing at a downfield position. The other aromatic carbons will also show smaller couplings to the fluorine atom. For instance, in related structures, the carbon attached to the allene moiety is observed around 134 ppm. rsc.org

Table 2: Predicted ¹³C NMR Data for 1-(Buta-2,3-dien-2-yl)-4-fluorobenzene

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |

|---|---|---|

| Allenic (C=C=C) | 205 - 210 | - |

| Allenic (C-Ar) | 100 - 105 | - |

| Allenic (=CH₂) | 78 - 82 | - |

| Aromatic (C-F) | 160 - 164 | ¹JCF ≈ 245 |

| Aromatic (C-ortho) | 115 - 117 | ²JCF ≈ 21 |

| Aromatic (C-meta) | 128 - 130 | ³JCF ≈ 8 |

Note: The predicted data is based on the analysis of similar compounds and general principles of NMR spectroscopy.

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for characterizing fluorine-containing compounds. For 1-(Buta-2,3-dien-2-yl)-4-fluorobenzene, the ¹⁹F NMR spectrum would be expected to show a single resonance for the fluorine atom on the benzene ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. In similar 4-fluorophenyl derivatives, the ¹⁹F NMR chemical shift is typically observed in the range of -110 to -120 ppm relative to a standard such as CFCl₃. For example, the ¹⁹F NMR signal for 2-(4-fluorobenzyl)-1-phenylbut-3-en-1-ol appears at -117.6 ppm. rsc.org This technique is particularly useful for confirming the presence and electronic nature of the fluorine substituent.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The most characteristic feature in the IR spectrum of 1-(Buta-2,3-dien-2-yl)-4-fluorobenzene would be the absorption band corresponding to the asymmetric stretching vibration of the allene (C=C=C) group. This typically appears as a sharp, strong band in the region of 1950-1980 cm⁻¹. The presence of this band is a strong indicator of the allene functionality.

Other important absorptions include:

Aromatic C-H stretching: Above 3000 cm⁻¹

Aromatic C=C stretching: In the 1600-1450 cm⁻¹ region.

C-F stretching: A strong absorption in the 1250-1000 cm⁻¹ region.

=C-H out-of-plane bending: For the terminal allenic hydrogens, typically around 850 cm⁻¹.

For comparison, the IR spectrum of a related compound, (E)-1-(buta-1,3-dien-1-yl)-4-fluorobenzene, shows a strong band at 1603 cm⁻¹ for the C=C stretching and a C-F stretching band at 1222 cm⁻¹. rsc.org

Table 3: Predicted IR Absorption Bands for 1-(Buta-2,3-dien-2-yl)-4-fluorobenzene

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Allenic C=C=C Stretch | 1980 - 1950 | Strong, Sharp |

| Aromatic C=C Stretch | 1610 - 1580 | Medium to Strong |

| Aromatic C=C Stretch | 1510 - 1480 | Medium to Strong |

| C-F Stretch | 1240 - 1210 | Strong |

Note: The predicted data is based on the analysis of similar compounds and general principles of IR spectroscopy.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. The nominal molecular weight of 1-(Buta-2,3-dien-2-yl)-4-fluorobenzene (C₁₀H₉F) is 148.18 g/mol . epa.gov

In a high-resolution mass spectrometry (HRMS) experiment, the exact mass can be determined with high precision, which helps to confirm the molecular formula. For 1-(Buta-2,3-dien-2-yl)-4-fluorobenzene, the expected monoisotopic mass is approximately 148.0688 u.

The fragmentation pattern in the mass spectrum provides valuable structural information. Upon electron ionization (EI), the molecular ion peak [M]⁺ would be observed at m/z 148. Key fragmentation pathways could include:

Loss of a methyl group (-CH₃): This would lead to a fragment ion at m/z 133.

Loss of a fluorine atom (-F): This would result in a fragment ion at m/z 129.

Formation of a fluorotropylium ion: A common rearrangement in substituted benzenes, leading to a fragment at m/z 96.

Cleavage of the allene chain: This could lead to various smaller fragments.

The relative abundances of these fragment ions would provide a unique fingerprint for the compound, allowing for its identification and differentiation from isomers. For comparison, the high-resolution mass spectrum of the isomeric (E)-1-(buta-1,3-dien-1-yl)-4-fluorobenzene shows the [M+Na]⁺ adduct at m/z 279.1159. rsc.org

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| 1-(Buta-2,3-dien-2-yl)-4-fluorobenzene |

| (E)-1-(Buta-1,3-dien-1-yl)-4-fluorobenzene |

| 2-(4-Fluorobenzyl)-1-phenylbut-3-en-1-ol |

| Phenylallene |

Computational and Theoretical Studies on 1 Buta 2,3 Dien 2 Yl 4 Fluorobenzene

Quantum Chemical Investigations of Molecular Structure and Reactivity

Density Functional Theory (DFT) Calculations for Geometries and Electronic Properties

Currently, there are no published studies detailing the use of Density Functional Theory (DFT) to specifically calculate the optimized geometries and electronic properties of 1-(buta-2,3-dien-2-yl)-4-fluorobenzene. Such calculations would be invaluable for understanding the molecule's fundamental characteristics. For instance, DFT could provide insights into bond lengths, bond angles, and dihedral angles, particularly concerning the planarity or twisting of the allene (B1206475) and phenyl moieties. Furthermore, the calculation of electronic properties like HOMO-LUMO energy gaps, molecular electrostatic potential (MEP) maps, and natural bond orbital (NBO) analysis would elucidate the electron distribution, identify potential sites for electrophilic and nucleophilic attack, and quantify the electronic influence of the fluorine substituent on the allene system.

Ab Initio Methods in Conformational and Electronic Analysis

Similarly, a detailed conformational and electronic analysis of 1-(buta-2,3-dien-2-yl)-4-fluorobenzene using high-level ab initio methods is not available in the current body of scientific literature. These methods, while computationally more intensive than DFT, can offer a more precise description of the molecule's electronic structure and conformational landscape. Investigations using methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would be beneficial in accurately predicting the rotational barriers around the C-C single bond connecting the allene and the phenyl ring, and in providing benchmark data for the electronic properties.

Mechanistic Elucidation of Reaction Pathways

Computational Mapping of Transition States and Reaction Intermediates

The reactivity of allenes is a rich area of chemical research. However, computational studies that map the transition states and reaction intermediates for reactions involving 1-(buta-2,3-dien-2-yl)-4-fluorobenzene are yet to be reported. The presence of the allene functionality suggests the possibility of various reaction pathways, including cycloadditions, electrophilic additions, and radical reactions. Computational chemistry could be a powerful tool to explore these potential reactions, identifying the structures of transition states and any intermediates, which is crucial for understanding the reaction mechanisms at a molecular level.

Energy Profile Calculations and Kinetic Studies

Without the mapping of reaction pathways, detailed energy profile calculations and kinetic studies for reactions of 1-(buta-2,3-dien-2-yl)-4-fluorobenzene are also absent from the literature. Such studies would involve calculating the activation energies and reaction energies for various potential transformations. This information is fundamental for predicting the feasibility and rates of different reactions, and for understanding how the fluorine substituent might influence the kinetics and thermodynamics of these processes.

Theoretical Predictions of Chemo-, Regio-, and Stereoselectivity

The prediction of chemo-, regio-, and stereoselectivity is a key application of computational chemistry in organic synthesis. For a molecule like 1-(buta-2,3-dien-2-yl)-4-fluorobenzene, which possesses multiple reactive sites, theoretical predictions would be particularly valuable. For example, in a cycloaddition reaction, would the reaction occur at the C=C bond closer to the phenyl ring or the terminal one? Would an electrophile add to the central carbon of the allene or one of the terminal carbons? Computational models could answer these questions by comparing the energies of the different possible transition states, thereby guiding experimental efforts. However, no such theoretical predictions have been published for this specific compound.

Exploration of Non-Covalent Interactions Involving Fluorine in Organic Systems

The introduction of a fluorine atom to an organic molecule can significantly modify its physicochemical properties, a phenomenon largely attributable to the unique nature of fluorine and its participation in various non-covalent interactions. numberanalytics.com Although the fluorine in 1-(Buta-2,3-dien-2-yl)-4-fluorobenzene is covalently bound to the benzene (B151609) ring, it plays a crucial role in the molecule's intermolecular interactions, which govern its behavior in condensed phases and its potential interactions with other molecular systems. Computational and theoretical studies on analogous organofluorine compounds provide a framework for understanding the non-covalent interactions pertinent to 1-(Buta-2,3-dien-2-yl)-4-fluorobenzene.

The high electronegativity of fluorine polarizes the C-F bond, creating a partial positive charge on the carbon atom and a partial negative charge on the fluorine atom. numberanalytics.com This electronic feature is fundamental to the non-covalent interactions in which the fluorine atom can participate. These interactions, though individually weak, can collectively have a substantial impact on molecular conformation and crystal packing. nih.gov

Detailed research into fluorinated organic molecules has identified several key non-covalent interactions involving fluorine. These include hydrogen bonds, halogen bonds, and interactions with π-systems. The study of these interactions often employs sophisticated computational methods, such as quantum chemical calculations, to elucidate their nature and strength. nih.gov

One of the most debated interactions involving organic fluorine is the C–H···F hydrogen bond. Historically considered a weak interaction, recent studies have provided evidence for its significance in determining the crystal packing of fluorinated organic compounds. acs.org The strength of this interaction is found to increase with the acidity of the C-H group. acs.org For 1-(Buta-2,3-dien-2-yl)-4-fluorobenzene, potential C–H···F interactions could occur between the fluorine atom and hydrogen atoms of neighboring molecules, including those on the aromatic ring and the butadienyl substituent.

Another critical non-covalent interaction is the C–F···π interaction, which can be either attractive or repulsive depending on the electronic nature of the interacting π-system. Theoretical studies have shown that an attractive interaction can occur between the fluorine atom of a fluorinated alkane and an electron-deficient π-system. researchgate.net Conversely, a repulsive interaction is observed with electron-rich π-systems. researchgate.net The fluorinated benzene ring of 1-(Buta-2,3-dien-2-yl)-4-fluorobenzene itself can act as a π-system, potentially interacting with other molecules.

Computational models are invaluable for quantifying the energetics of these weak interactions. The following table presents data from a theoretical study on the interaction between fluoromethane (B1203902) and different benzene derivatives, which serves as a model for understanding C-F/π interactions.

| Interacting Molecules | Interaction Type | Interaction Energy (kcal/mol) |

|---|---|---|

| Methane and Benzene | C−H/πH | -1.47 |

| Methane and Hexafluorobenzene | C−H/πF | -1.36 |

| Fluoromethane and Benzene | C−F/πH | +0.12 |

| Fluoromethane and Hexafluorobenzene | C−F/πF | -2.43 |

This table is based on data from a theoretical study on C−F/π interactions. researchgate.net The negative values indicate an attractive interaction, while the positive value indicates a repulsive interaction.

Furthermore, the fluorine atom can participate in so-called "halogen bonds," where it acts as a halogen bond donor. This is a more recent concept and is generally observed when the fluorine is attached to an electron-withdrawing environment, which can create a region of positive electrostatic potential (a σ-hole) on the fluorine atom. acs.org

The collective effect of these non-covalent interactions is a critical determinant of the supramolecular chemistry of fluorinated organic compounds. Computational studies have shown that the interplay of these various interactions can lead to complex and sometimes counterintuitive structural arrangements in the solid state.

The following table summarizes different types of non-covalent interactions involving fluorine, which are relevant for understanding the behavior of 1-(Buta-2,3-dien-2-yl)-4-fluorobenzene.

| Interaction Type | Description | Typical Energy Range (kcal/mol) |

|---|---|---|

| C–H···F Hydrogen Bond | An interaction between a polarized C-F bond and an acidic C-H bond. | -0.5 to -1.5 |

| C–F···π Interaction | Interaction between a C-F bond and a π-system; can be attractive or repulsive. | -2.5 to +0.5 |

| Halogen Bond (involving F) | An attractive interaction between a region of positive electrostatic potential on the fluorine atom and a nucleophile. | -1.0 to -5.0 |

This table provides a general overview of the typical energy ranges for non-covalent interactions involving fluorine, compiled from various theoretical studies.

In the context of 1-(Buta-2,3-dien-2-yl)-4-fluorobenzene, the presence of both the fluorine atom and the π-system of the benzene ring, as well as the C-H bonds of the butadienyl group, creates a molecule with a rich potential for engaging in a variety of non-covalent interactions. Theoretical studies on simpler, analogous systems provide the foundational knowledge to predict and understand the complex interplay of these forces in this specific compound.

Strategic Applications and Synthetic Utility

The Compound as a Key Synthon for Constructing Complex Organic Molecules

As a synthon, or synthetic building block, 1-(Buta-2,3-dien-2-yl)-4-fluorobenzene offers multiple points for chemical modification. The allene (B1206475) functionality is a particularly rich hub of reactivity. Allenes are known to participate in a variety of transformations, including cycloadditions, transition metal-catalyzed cross-coupling reactions, and hydrofunctionalizations. wikipedia.org The presence of the 4-fluorophenyl group can electronically modulate the reactivity of the allene and provide a handle for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions.

Palladium-catalyzed reactions are a prominent method for the synthesis of complex molecules using allene precursors. For instance, the palladium-catalyzed reaction of aryl halides with substituted allenes can yield 1,3-dienes, which are themselves valuable intermediates in organic synthesis. organic-chemistry.orgnih.gov In a hypothetical application, 1-(Buta-2,3-dien-2-yl)-4-fluorobenzene could react with another aryl halide in a palladium-catalyzed process to generate a more complex, conjugated system. The general mechanism for such a transformation typically involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by insertion of the allene and subsequent elimination steps. organic-chemistry.org

| Reaction Type | Potential Transformation of 1-(Buta-2,3-dien-2-yl)-4-fluorobenzene | Potential Product Class |

| Palladium-Catalyzed Cross-Coupling | Reaction with an aryl halide | Highly substituted 1,3-dienes |

| Cycloaddition | [4+2] or [2+2] cycloaddition with a dienophile/alkene | Carbocyclic or heterocyclic frameworks |

| Hydrofunctionalization | Addition of H-X across a C=C bond of the allene | Functionalized alkenes |

Development of Enantioselective and Diastereoselective Synthetic Routes

The allene unit in 1-(Buta-2,3-dien-2-yl)-4-fluorobenzene is a source of axial chirality, meaning the molecule can exist as non-superimposable mirror images, or enantiomers. The development of synthetic routes that can selectively produce one enantiomer over the other is a significant goal in modern chemistry, particularly for applications in pharmaceuticals and materials with specific chiroptical properties. nih.gov

While specific enantioselective syntheses of 1-(Buta-2,3-dien-2-yl)-4-fluorobenzene have not been detailed in the literature, general strategies for the asymmetric synthesis of chiral allenes are well-established. These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. For example, nickel-catalyzed asymmetric hydromonofluoromethylation of 1,3-enynes has been shown to produce monofluoromethyl-tethered chiral allenes with high enantioselectivity. nih.gov A similar strategy, adapted for the specific substitution pattern of the target molecule, could potentially be employed.

Diastereoselective reactions involving allenes are also a powerful tool for building molecular complexity. The facial selectivity of reactions with the allene can be influenced by the existing stereocenter or by the use of chiral reagents. This allows for the controlled formation of multiple stereocenters in a single step.

Utilization in the Synthesis of Carbocyclic and Heterocyclic Frameworks

The allene moiety of 1-(Buta-2,3-dien-2-yl)-4-fluorobenzene is a prime candidate for cycloaddition reactions, providing a direct route to various carbocyclic and heterocyclic ring systems. wikipedia.org

Carbocyclic Frameworks:

Allenes can participate in [2+2] and [4+2] cycloaddition reactions. libretexts.orglibretexts.org For instance, a [2+2] cycloaddition with an alkene could yield a methylenecyclobutane (B73084) derivative. The regioselectivity and stereoselectivity of such reactions can often be controlled by the choice of catalyst and reaction conditions. nih.govyoutube.com Furthermore, intramolecular cyclization of functionalized allylsilanes, which can be derived from allenes, provides a pathway to five-, six-, and seven-membered carbocycles. uva.es

Heterocyclic Frameworks:

The reactivity of allenes extends to the synthesis of heterocycles. nih.govyoutube.comosi.lv For example, the reaction of allenes with suitable partners can lead to the formation of furans, pyrroles, and other important heterocyclic motifs. The 4-fluorophenyl group can influence the reactivity and regioselectivity of these cycloadditions. The synthesis of complex heterocyclic structures often relies on cascade reactions initiated by the versatile reactivity of the allene. researchgate.net

| Cycloaddition Type | Reactant Partner | Potential Ring System |

| [2+2] Cycloaddition | Alkene | Methylenecyclobutane |

| [4+2] Cycloaddition (Diels-Alder) | Diene | Cyclohexene derivative |

| Dipolar Cycloaddition | 1,3-Dipole (e.g., nitrile oxide, azide) | Five-membered heterocycle |

Exploration in Polymer and Materials Science Research

The unique electronic and structural features of 1-(Buta-2,3-dien-2-yl)-4-fluorobenzene make it an interesting monomer candidate for polymer and materials science research. nih.gov The polymerization of arylallenes can lead to polymers with novel properties and architectures. nih.govyoutube.comyoutube.comkhanacademy.org

Iron(II)-catalyzed polymerization of arylallenes has been reported to produce high molecular weight polymers. nih.gov Such polymers, containing a conjugated backbone with pendant aryl groups, may exhibit interesting photophysical or electronic properties. The fluorine substituent on the benzene (B151609) ring of 1-(Buta-2,3-dien-2-yl)-4-fluorobenzene could further modulate these properties, potentially leading to materials with applications in organic electronics or as functional coatings. The polymerization can proceed through different mechanisms, including radical polymerization, which is a common method for producing a wide variety of polymers. youtube.comyoutube.com

Moreover, allenes can be incorporated into more complex material structures. Chiral allenes have been utilized as building blocks for creating organic materials with notable chiroptical properties. nih.gov The inherent chirality of 1-(Buta-2,3-dien-2-yl)-4-fluorobenzene could therefore be exploited in the design of advanced materials such as chiral polymers, liquid crystals, or functional dyes. The ability to generate polymers with controlled microstructure, such as regioregularity, is an active area of research, with methods like ring-opening allene metathesis polymerization (ROAlMP) showing promise. acs.org

Future Directions and Emerging Research Avenues

Innovation in Catalytic Systems for Precise Chemical Transformations

The development of novel catalytic systems is paramount for controlling the reactivity of aryl allenes with high precision. Researchers are moving beyond traditional palladium catalysts to explore a wider range of metals and catalytic concepts.

Dual-catalyst systems are emerging as a powerful strategy. For instance, a cobalt/chromium hybrid catalyst has been successfully used in the three-component coupling of aryl iodides, allenes, and aldehydes to create highly substituted homoallylic alcohols diastereoselectively. beilstein-journals.org In this system, the cobalt catalyst activates the aryl iodide and facilitates carbocobaltation of the allene (B1206475), while the chromium component generates a highly nucleophilic allylchromium intermediate for the subsequent reaction. beilstein-journals.org Similarly, a chiral aldehyde/palladium combined catalytic system enables the highly efficient asymmetric bifunctionalization of allenes with aryl iodides and amino acid esters, demonstrating precise control over chemoselectivity, regioselectivity, and stereoselectivity. rsc.org

Electrocatalysis offers a sustainable and efficient alternative for driving chemical transformations. A notable example is the cobaltaelectro-catalyzed C-H annulation of allenes with benzamides, which provides access to C–N axially chiral compounds with excellent enantioselectivity. acs.org This method showcases the potential for industrial applications, including late-stage functionalization of complex molecules and continuous flow scale-up. acs.org

Furthermore, the use of earth-abundant metals like iron is gaining traction. An iron(II) β-diketiminate pre-catalyst has been shown to effectively catalyze the hydrophosphination of arylallenes, offering a more sustainable approach compared to precious metal catalysts. bath.ac.uk Innovations also include the use of visible light photoredox catalysis, often merged with transition metal catalysis (e.g., nickel or copper), to synthesize various substituted allenes under mild conditions. rsc.org

Table 1: Comparison of Innovative Catalytic Systems for Aryl Allene Transformations

| Catalytic System | Transformation Type | Key Advantages | Reference |

| Co/Cr Hybrid | Three-Component Coupling | High diastereoselectivity; complementary catalyst roles. | beilstein-journals.org |

| Chiral Aldehyde/Pd | Asymmetric Bifunctionalization | Excellent control of chemo-, regio-, and stereoselectivity. | rsc.org |

| Cobaltaelectro-catalysis | C-H Annulation | High enantioselectivity; suitable for scale-up and flow chemistry. | acs.org |

| Iron(II) β-diketiminate | Hydrophosphination | Utilizes earth-abundant metal; sustainable. | bath.ac.uk |

| Visible Light/Nickel | Alkylation/Sulfonylation | Mild reaction conditions; avoids harsh reagents. | rsc.org |

Discovery of Novel Reactivity Modes for the Aryl Allene Motif

The aryl allene scaffold is known for its rich chemistry, participating in reactions with electrophiles, nucleophiles, and radicals, as well as various cyclizations and cycloadditions. researchgate.net Ongoing research continues to uncover new and unexpected modes of reactivity.

One area of intense investigation is the control of reaction pathways in cycloadditions. The reaction of allenes with arynes, for example, can be directed toward either an Alder-ene reaction or a [2+2] cycloaddition based on the substitution pattern of the allene. nsf.gov This substituent-dependent selectivity provides a powerful tool for synthetic chemists. Computational studies have further illuminated the mechanisms of such reactions, revealing that the Diels-Alder reaction of allene with butadiene can proceed through a single ambimodal transition state that leads to either a concerted or a stepwise pathway. nih.gov

Radical transformations represent another burgeoning field in allene chemistry. The unique structure of allenes allows for selective radical additions, which can be controlled by reaction conditions and the nature of the radical species. acs.org These reactions provide rapid access to complex polycyclic structures. For instance, photoredox and copper dual-catalysis has been used for the 1,4-arylcyanation of 1,3-enynes to produce tetrasubstituted allenes with high regioselectivity. acs.org

Furthermore, novel catalytic pathways are being discovered that challenge conventional mechanistic assumptions. A mercury-catalyzed aryl-allene cyclization was found to proceed through a previously unknown pathway involving a direct hydrogen transfer from the aromatic ring to a vinyl mercury intermediate, a mechanism supported by both deuterium-labeling experiments and computational modeling. nih.gov

Integration into Cascade and Multicomponent Reactions for Enhanced Synthetic Efficiency

To improve synthetic efficiency and reduce waste, chemists are increasingly designing cascade and multicomponent reactions that form multiple chemical bonds in a single operation. youtube.com The aryl allene moiety is an ideal component for such processes, allowing for the rapid construction of molecular complexity from simple precursors. acs.org

Three-component reactions involving allenes are becoming particularly prevalent. Cobalt and chromium catalysis has been used to couple aryl iodides, allenes, and aldehydes in one pot to form complex alcohols. beilstein-journals.org Another powerful example is the palladium-catalyzed asymmetric three-component reaction of allenes, aryl iodides, and NH2-unprotected amino acid esters. rsc.org Copper catalysis has also proven effective, enabling three-component reactions of enynes, cyclobutanone (B123998) oxime esters, and various reagents to access multi-functionalized allenes that are otherwise difficult to prepare. acs.org

Cascade reactions, where the product of one transformation becomes the substrate for the next in the same pot, offer another route to efficiency. Cobalt catalysis has been employed to achieve a pathway-divergent cascade coupling of 1,3-enynes and acrylates, where the choice of chiral ligand directs the reaction to form different complex products. nih.gov These one-pot methodologies are central to the principles of green chemistry, as they minimize solvent use, purification steps, and energy consumption, leading to more sustainable synthetic routes. youtube.comnih.gov

Table 2: Examples of Multicomponent Reactions Involving Allenes

| Catalyst | Components | Product Type | Reference |

| Co/Cr | Aryl Iodide, Allene, Aldehyde | Homoallylic Alcohol | beilstein-journals.org |

| Pd/Chiral Aldehyde | Allene, Aryl Iodide, Amino Acid Ester | α,α-Disubstituted α-Amino Acid Ester | rsc.org |

| Copper | 1,3-Enyne, Oxime Ester, TMSCN | Allenyl Nitrile | acs.org |

| Visible Light/Copper | Arylthianthrenium Salt, NH4SCN, Alkene | β-Arylethylamine | acs.org |

Advanced Computational Design for Rational Synthesis and Reactivity Prediction

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules like 1-(Buta-2,3-dien-2-yl)-4-fluorobenzene. Density Functional Theory (DFT) and other advanced methods provide deep mechanistic insights that guide the rational design of new reactions and catalysts. acs.org

DFT calculations have been instrumental in elucidating complex reaction mechanisms. For example, computational studies were key to proposing a novel catalytic pathway in a mercury-catalyzed aryl-allene cyclization. nih.gov In another study, DFT calculations were used to investigate a palladium-catalyzed cross-coupling reaction for allene synthesis. nih.gov The calculations supported a mechanism involving a β-vinylic hydrogen elimination from an allyl palladium intermediate and identified the rate-determining step of the reaction. nih.gov

Computational methods are also crucial for understanding selectivity in reactions. Multiconfigurational complete active space (CAS) methods were used to study the Diels-Alder reactions of allene, showing that its reaction with butadiene proceeds via an ambimodal transition state, while the reaction with benzene (B151609) favors a concerted mechanism. nih.gov Ab initio studies have also been employed to determine the thermochemistry and electronic properties of fluorinated allenes and their isomers, providing fundamental data for predicting their stability and reactivity. acs.org This predictive power allows chemists to screen potential reaction pathways and catalysts in silico, saving time and resources in the laboratory.

Green Chemistry Approaches in the Synthesis and Application of Aryl Allenes

The principles of green chemistry, which aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis and application of aryl allenes. the-gist.org Key strategies include improving atom economy, using renewable resources, and employing milder reaction conditions. researchgate.net

One of the most significant green chemistry trends is the use of visible light photoredox catalysis. rsc.org This approach uses light as a clean and sustainable reagent to drive chemical reactions, often under mild, room-temperature conditions. rsc.orgacs.org The synthesis of allenes from substrates like 1,3-enynes and propargylic carbonates has been achieved using visible light in combination with transition metal catalysts. rsc.org

Improving the efficiency of catalytic processes is another core tenet of green chemistry. This includes developing reactions that can proceed with very low catalyst loadings, thereby reducing metal waste. researchgate.net The design of one-pot and multicomponent reactions, as discussed previously, is inherently a green approach because it reduces the number of synthetic steps, minimizes the need for intermediate purification, and lowers solvent and energy consumption. youtube.com

The development of synthetic routes using safer and more environmentally benign solvents is also a priority. Research into ruthenium-catalyzed C-H arylation has demonstrated that switching from traditional solvents to greener alternatives like acetone (B3395972) or dimethyl carbonate can lead to not only a more sustainable process but also, in some cases, a more reactive one. researchgate.net The synthesis of fluorinated polymers under mild conditions also points toward more sustainable applications for compounds derived from aryl allenes. mdpi.com

Q & A

Basic: What are the recommended synthetic routes for 1-(Buta-2,3-dien-2-yl)-4-fluorobenzene, and how can reaction conditions be optimized?

Answer:

The compound can be synthesized via palladium-catalyzed cross-coupling reactions between 4-fluorophenylboronic acids and allene precursors, as demonstrated in analogous systems for naphthalene derivatives (e.g., 1-(buta-2,3-dien-2-yl)naphthalene) . Key steps include:

- Substrate Preparation : Use 4-fluorophenylboronic esters (e.g., 4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)fluorobenzene) for improved stability and reactivity .

- Catalytic System : Optimize Pd(PPh₃)₄ or Pd(OAc)₂ with ligand systems (e.g., XPhos) to enhance coupling efficiency.

- Solvent/Temperature : Employ THF or toluene at 60–80°C to balance reaction rate and selectivity.

Validation : Monitor progress via GC-FID (≥97% purity criteria, as in similar allene syntheses) .

Basic: What spectroscopic techniques are critical for characterizing the electronic conjugation between the allene and fluorophenyl groups?

Answer:

- ¹H/¹³C NMR : Analyze chemical shifts of the allene protons (δ 5.0–6.5 ppm) and fluorophenyl carbons (C-F coupling ~245 Hz in ¹³C NMR) to assess electron delocalization .

- UV-Vis Spectroscopy : Measure λmax in hexane (e.g., 220–280 nm) to identify π→π* transitions influenced by the fluorophenyl electron-withdrawing effect .

- IR Spectroscopy : Detect C=C stretching (~1950 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) to confirm structural integrity .

Advanced: How does the steric and electronic environment of the allene moiety influence regioselectivity in Diels-Alder reactions?

Answer:

The allene’s linear geometry and electron-rich nature promote [2+2] or [4+2] cycloadditions:

- Steric Effects : Bulky substituents on the allene (e.g., naphthyl groups) favor endo selectivity, as seen in related systems .

- Electronic Effects : The electron-withdrawing 4-fluorophenyl group reduces electron density at the central allene carbon, directing electrophilic attacks to terminal positions. Computational studies (DFT) can model frontier molecular orbitals to predict reactivity .

Experimental Design : React with maleic anhydride in dichloromethane at 0°C and monitor regioselectivity via LC-MS .

Advanced: What strategies mitigate competing side reactions (e.g., polymerization) during allene synthesis?

Answer:

- Inhibitors : Add hydroquinone (0.1–1 mol%) to suppress radical-mediated polymerization .

- Low-Temperature Workup : Quench reactions at –20°C to stabilize reactive intermediates.

- Purification : Use flash chromatography with silica gel deactivated with 5% triethylamine to minimize degradation .

Advanced: How can computational methods predict the compound’s stability under varying pH and solvent conditions?

Answer:

- Molecular Dynamics (MD) : Simulate solvation effects in polar (e.g., DMSO) vs. nonpolar (hexane) solvents to assess aggregation tendencies.

- pKa Prediction : Use ChemAxon or SPARC to estimate protonation states of the allene under acidic/basic conditions .

- Degradation Pathways : DFT calculations (e.g., Gaussian 16) model hydrolysis or oxidation pathways, identifying vulnerable bonds (e.g., allene C=C) .

Basic: What are the safety protocols for handling fluorinated allene compounds?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.